Dimethyl selenide is an organoselenium compound with the molecular formula (CH₃)₂Se. It is a colorless, volatile liquid characterized by a strong, garlic-like odor. This compound is the simplest selenoether and occurs naturally in trace amounts in anaerobic environments, primarily due to the biomethylation of selenium compounds. Dimethyl selenide plays a significant role in the biogeochemical cycling of selenium and is produced by various microorganisms in marine and freshwater ecosystems .
Dimethyl selenide has a strong garlic-like odor, which can be unpleasant at high concentrations. It is considered toxic and can irritate the skin, eyes, and respiratory system upon exposure [7]. Limited data is available on its chronic effects. Always handle dimethyl selenide with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Dimethyl selenide exhibits biological activity as a selenium source for various organisms. Selenium is an essential micronutrient, playing critical roles in antioxidant defense and thyroid hormone metabolism. In aquatic environments, dimethyl selenide can be produced through biological methylation processes from inorganic selenium species like selenite and selenate . Its presence in biological systems has implications for both nutrition and toxicity, as high concentrations can lead to adverse effects.
Dimethyl selenide can be synthesized through several methods:
Dimethyl selenide has several applications across different fields:
Studies on the interactions of dimethyl selenide with other compounds reveal its significant reactivity profile. For instance, when reacting with hypobromous acid, dimethyl selenide competes with other organic selenium compounds such as dimethyl diselenide and N-acetylated-selenomethionine. The kinetics of these interactions indicate that while dimethyl selenide reacts rapidly, its reactivity is lower compared to its sulfur analog, dimethyl sulfide .
Dimethyl selenide shares similarities with several other organoselenium compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Dimethyl sulfide | (CH₃)₂S | Sulfur analog; more stable than dimethyl selenide |
Dimethyl diselenide | (CH₃)₂Se₂ | Contains two selenium atoms; higher molecular weight |
Diphenyl selenide | (C₆H₅)₂Se | Aromatic compound; used in organic synthesis |
Selenomethionine | C₅H₁₁NSe | Naturally occurring amino acid; important for nutrition |
Selenocystine | C₃H₇NSe | Contains selenium in a cysteine framework; involved in redox reactions |
Dimethyl selenide's uniqueness lies in its volatility and specific reactivity patterns compared to these similar compounds. Its role as an intermediate in biochemical pathways further distinguishes it from others within the organoselenium family .
Dimethyl selenide was first synthesized in the early 20th century through the reaction of selenium-containing precursors with methylating agents. Key milestones include:
Table 1: Synthesis Methods and Yields
DMSe is a critical intermediate in selenium’s biogeochemical cycle, particularly in marine and terrestrial ecosystems:
Table 2: Environmental Properties and Reactions
DMSe’s reactivity and structure differ markedly from its sulfur counterpart, dimethyl sulfide (DMS):
Table 3: Comparative Properties with DMS
Property | DMSe | DMS | Source |
---|---|---|---|
Bond length (Se/S–C) | 1.94 Å | 1.78 Å | |
Boiling point | 58.6°C | 37.7°C | |
Reaction rate with $$ \text{OH} $$ | $$ 5 \, \text{min} $$ (NO$$_3$$ dominance) | $$ 3 \, \text{h} $$ (OH dominance) |
The molecular geometry of dimethyl selenide has been precisely characterized through advanced spectroscopic techniques. The carbon-selenium bond length measures 1.943 Ångströms, establishing the fundamental covalent bonding parameter for this selenoether [1] [2]. The carbon-selenium-carbon bond angle is determined to be 96.2 degrees, indicating a bent molecular geometry characteristic of chalcogen-centered compounds [1] [2].
Gas electron diffraction studies have provided complementary structural data, revealing similar dimensional parameters with a carbon-selenium bond length of 1.98 Ångströms and a carbon-selenium-carbon bond angle of 98 degrees [1]. These measurements demonstrate excellent agreement between different analytical techniques and confirm the consistency of the molecular structure determination.
The carbon-hydrogen bond length within the methyl groups has been measured at 1.093 Ångströms, providing complete geometric characterization of the molecule [2]. The structural parameters indicate that dimethyl selenide adopts a configuration consistent with theoretical expectations for selenium's electronic structure and bonding characteristics.
Bond Parameter | Microwave Spectroscopy | Gas Electron Diffraction |
---|---|---|
Carbon-Selenium Bond Length (Å) | 1.943 | 1.98 |
Carbon-Selenium-Carbon Bond Angle (°) | 96.2 | 98 |
Carbon-Hydrogen Bond Length (Å) | 1.093 | - |
Comprehensive microwave spectroscopic investigations have provided detailed insights into the structural and dynamic properties of dimethyl selenide [6]. These studies have elucidated the dipole moment, molecular structure, and internal rotation characteristics of the compound, establishing a comprehensive understanding of its electronic configuration [6].
The microwave spectrum analysis has revealed specific rotational transitions that correspond to the molecule's symmetry properties and electronic distribution [6]. The spectroscopic data confirm the bent geometry and provide precise measurements of the rotational constants, which are directly related to the molecular structure and mass distribution [6].
Internal rotation studies within the microwave spectroscopic framework have characterized the energy barriers associated with methyl group rotation around the carbon-selenium bonds [6]. These measurements provide fundamental information about the conformational flexibility and intramolecular dynamics of dimethyl selenide [6].
The enthalpy of vaporization for dimethyl selenide has been experimentally determined to be 31.90 kilojoules per mole [9] [12]. This thermodynamic parameter represents the energy required to convert the liquid phase to the gas phase at constant temperature and pressure, providing crucial information for understanding the intermolecular forces and volatility characteristics of the compound [9] [12].
Temperature-dependent vapor pressure measurements have been conducted using the isoteniscope method, providing the experimental basis for enthalpy of vaporization calculations through the Clausius-Clapeyron equation [12]. The slope of the logarithmic vapor pressure versus inverse temperature relationship yields the enthalpy of vaporization according to established thermodynamic principles [12].
Vapor pressure measurements reveal that dimethyl selenide exhibits a vapor pressure of 32.03 kilopascals at 25 degrees Celsius, indicating significant volatility under ambient conditions [9] [12]. This high vapor pressure contributes to the compound's environmental mobility and atmospheric presence [9] [12].
The solubility of dimethyl selenide in water has been determined to be 0.0244 grams per gram of water, corresponding to 0.2238 moles per 1000 grams of water at 25 degrees Celsius [12]. This moderate aqueous solubility reflects the compound's amphiphilic character, with hydrophobic methyl groups and a polarizable selenium center [12].
Henry's law constant for dimethyl selenide has been calculated as 143 kilopascals per kilogram per mole, or equivalently 0.144 kilopascals cubic meters per mole [9] [12]. The dimensionless Henry's law constant of 0.058 indicates that at equilibrium, the water concentration is approximately 17 times greater than the air concentration [12].
Thermodynamic Property | Value | Units |
---|---|---|
Enthalpy of Vaporization | 31.90 | kJ/mol |
Vapor Pressure (25°C) | 32.03 | kPa |
Water Solubility (25°C) | 0.0244 | g/g H₂O |
Henry's Law Constant | 143 | kPa·kg/mol |
Dimensionless Henry's Constant | 0.058 | - |
The infrared and Raman spectroscopic characteristics of dimethyl selenide have been investigated to elucidate its vibrational properties and molecular symmetry [15]. These spectroscopic techniques provide complementary information about the molecular vibrations and structural features of the compound [15].
Raman spectroscopy measurements of liquid dimethyl selenide have revealed specific polarization parameters and vibrational band characteristics [15]. The observed band contours, band types, and spectral simplicity are consistent with theoretical expectations for a molecule possessing D3d symmetry with a linear carbon-selenium-carbon skeleton [15]. The mutual exclusion principle observed between Raman and infrared active modes confirms the centrosymmetric nature of the molecular structure [15].
Infrared spectroscopic analysis has identified characteristic absorption bands corresponding to specific molecular vibrations [14]. Gas-phase infrared spectroscopy has revealed distinct absorption features that can be used for quantitative analysis and structural confirmation [14]. The spectral deconvolution techniques have enabled the identification of dimethyl selenide in complex mixtures through its unique vibrational fingerprint [14].
The vibrational analysis demonstrates excellent agreement between experimental observations and theoretical predictions based on the established molecular geometry [15]. The spectroscopic data support the bent molecular structure with the selenium atom as the central bonding element [15].
Nuclear magnetic resonance spectroscopy has provided comprehensive characterization of dimethyl selenide's molecular structure and dynamic behavior [17] [18] [21]. Proton nuclear magnetic resonance spectra reveal a single signal corresponding to the equivalent methyl groups, confirming the molecular symmetry and rapid exchange processes [15] [17].
The proton nuclear magnetic resonance chemical shift appears at 1.90 parts per million in benzene solution, providing a characteristic fingerprint for compound identification [17]. Coupling constants have been determined, including carbon-13 to proton coupling of 140.3 hertz and selenium-77 to proton coupling of 10.5 hertz [17]. These coupling patterns provide detailed information about the electronic environment and bonding characteristics [17].
Carbon-13 nuclear magnetic resonance spectroscopy has revealed the carbon chemical environment within the methyl groups [19] [22]. The carbon-13 to selenium-77 coupling constant has been measured as -62.0 hertz, indicating the direct bonding relationship and electronic interaction between these nuclei [17] [22].
Selenium-77 nuclear magnetic resonance studies have provided direct observation of the selenium nucleus, offering unique insights into the electronic structure and bonding environment of the central selenium atom [22] [23]. The selenium nuclear magnetic resonance chemical shift and coupling patterns serve as diagnostic tools for structural characterization and confirmation [22] [23].
Nuclear Magnetic Resonance Parameter | Value | Units |
---|---|---|
¹H Chemical Shift (benzene) | 1.90 | ppm |
¹³C-¹H Coupling Constant | 140.3 | Hz |
⁷⁷Se-¹H Coupling Constant | 10.5 | Hz |
¹³C-⁷⁷Se Coupling Constant | -62.0 | Hz |
Acute Toxic;Health Hazard;Environmental Hazard